8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Description
8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS: 1338652-61-1) is a fluorinated heterocyclic compound characterized by a fused bicyclic scaffold combining a tetrahydroisoquinoline-like structure with a naphthyridinone core. The fluorine substituent at the 8-position enhances its electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTOLBDLWBKRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Tetrahydrobenzo[b]naphthyridine Core
A key step is the synthesis of the tetrahydrobenzo[b]naphthyridine scaffold, which can be achieved via condensation of 2-amino-5-cyanobenzoic acid derivatives with substituted piperidin-4-ones in the presence of phosphoryl chloride (POCl3). This step yields intermediates that are further functionalized (Scheme 1 in source).
- Example: 2-amino-5-cyanobenzoic acid (prepared from methyl bromobenzoate via cyanation and hydrolysis) reacts with N-substituted piperidin-4-one to give intermediates (5a–d) in moderate yields (21–55%).
- These intermediates are then subjected to nucleophilic substitution with benzylamine derivatives to introduce various substituents on the ring (final compounds 6a–g).
Formation of the 10(2H)-one Moiety
The 10(2H)-one functionality is generally formed during the cyclization step or by oxidation of corresponding tetrahydro derivatives.
Use of Grignard Reagents and Cyclocondensation
An alternative approach involves the use of Grignard reagents for the construction of substituted 1,6-naphthyridin-4-one derivatives, which share structural similarity with the target compound.
- Addition of Grignard reagents to 4-amino-2-chloronicotinonitrile followed by acidolysis and cyclocondensation yields 3-substituted 5-chloro-1,6-naphthyridin-4-ones.
- This method is scalable and provides moderate to good yields, demonstrating robustness for preclinical sample preparation.
Comparative Data Table of Key Synthetic Steps
Research Findings and Notes
- The condensation reaction using POCl3 is critical for assembling the tetrahydrobenzo[b]naphthyridine framework; yields depend on the nature of the N-substituted piperidin-4-one used.
- Nucleophilic substitution to introduce fluorinated benzylamine substituents on the tricyclic ring is efficient and allows structural diversity, which is important for biological activity tuning.
- The Grignard reagent-based method offers a practical and scalable alternative, especially useful for producing derivatives for drug development, although it targets a slightly different substitution pattern.
- Protective group strategies such as Boc removal are standard to afford the final active compounds.
- The synthetic routes are adaptable to introduce various functional groups at multiple positions, enabling the creation of analogues for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is as a phosphodiesterase 5 inhibitor. This property suggests potential therapeutic uses in treating conditions such as erectile dysfunction and pulmonary hypertension. Studies have shown that this compound exhibits low IC₅₀ values, indicating high potency against specific phosphodiesterase targets.
Anti-Inflammatory Properties
In addition to its role as a phosphodiesterase inhibitor, this compound has demonstrated anti-inflammatory effects. Research indicates that it could be beneficial in managing neurodegenerative diseases due to its ability to modulate inflammatory pathways.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies suggest that it may help mitigate neuronal damage associated with neurodegenerative conditions.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Transition metal-catalyzed cycloaddition reactions have been particularly effective in constructing derivatives with desired biological activities.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects often involves interaction with various biological macromolecules. Techniques such as molecular docking studies are employed to elucidate these interactions and predict binding affinities with target proteins.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. These analogs can provide insights into structure-activity relationships (SAR) and guide future drug development.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | Methyl group at 6-position | Similar phosphodiesterase inhibition |
Mechanism of Action
The mechanism of action of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase 5 inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The presence and position of substituents significantly influence the properties of benzo[b][1,6]naphthyridinone derivatives. Below is a comparative analysis:
Key Observations :
- Fluorine vs. Alkyl/Acyl Groups : The 8-fluoro derivative lacks the bulky thioamide or acyl groups present in analogs like 8h or the Cholix toxin inhibitor, which may enhance its membrane permeability compared to more polar derivatives .
Biological Activity
8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₃H₁₃FN₂O
- Molecular Weight : 232.25 g/mol
- CAS Number : 504434-07-5
1. Phosphodiesterase Inhibition
One of the primary biological activities of this compound is its role as a phosphodiesterase 5 (PDE5) inhibitor . This property suggests potential applications in treating conditions such as:
- Erectile dysfunction
- Pulmonary hypertension
In vitro studies have demonstrated that the compound exhibits low IC₅₀ values against PDE5, indicating high potency in inhibiting this enzyme .
2. Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties , making it a candidate for treating various inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
3. Neuroprotective Effects
The compound has been studied for its effects on neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the compound enhances its lipophilicity and biological activity compared to its analogs. A comparison of similar compounds reveals variations in substituents that significantly affect their pharmacokinetic properties and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | Methyl group at 6-position | Similar phosphodiesterase inhibition |
| 10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | Chlorine substituent | Anticancer properties |
| 2-acetyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | Acetyl group addition | Enhanced solubility and potency |
These structural modifications can lead to variations in efficacy and selectivity against different biological targets .
In Vitro Studies
In vitro evaluations have shown that this compound effectively reduces cell viability in cancer cell lines while inducing apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .
Neuroprotection
A study reported that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to neurotoxic agents. The findings suggest a protective mechanism that could be beneficial in neurodegenerative disease models .
Q & A
Q. What are the optimal synthetic methodologies for 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be optimized using one-pot multi-component reactions or Pd-catalyzed cross-coupling strategies. For example, Pd-catalyzed reactions with sulfur and amines as nucleophiles enable efficient construction of the naphthyridine core . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature : Reactions typically proceed at 80–120°C to balance yield and side-product formation.
Table 1 summarizes reaction optimization data from analogous naphthyridine syntheses:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 78 | 95 |
| Pd(OAc)₂ | DMSO | 120 | 85 | 92 |
Impurity profiles should be monitored via HPLC-MS, with recrystallization in ethanol/water mixtures improving purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and fluorine substitution (e.g., ¹⁹F NMR for fluorinated positions).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ for [M+H]+ ion).
- X-ray crystallography : Resolves conformational ambiguities in the tetrahydrobenzo[b] ring system .
- FT-IR : Identifies carbonyl (C=O) and amine (N-H) stretches to verify functional groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 8-fluoro-naphthyridines for multi-target drug design (e.g., anti-Alzheimer agents)?
- Methodological Answer : SAR trends in related tetrahydrobenzo[h][1,6]naphthyridines highlight critical substituents:
- Fluorine position : Para-fluorine enhances blood-brain barrier permeability.
- Ring hybridization : Fusion with tacrine-like fragments improves acetylcholinesterase (AChE) inhibition .
Advanced strategies include: - Molecular docking : To predict binding to AChE and PAS (peripheral anionic site).
- In vivo PK/PD studies : Modifying substituents (e.g., morpholinylmethyl groups) to enhance bioavailability and reduce hepatic clearance .
Q. What computational approaches predict the photophysical and antioxidant properties of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model:
- UV absorption : TD-DFT calculates λmax for π→π* transitions in the naphthyridine core.
- Antioxidant activity : HOMO-LUMO gaps and bond dissociation energies (BDEs) predict radical scavenging potential .
For example, HOMO localization on the fluorine-substituted ring correlates with enhanced electron-donating capacity.
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Solutions include:
- Metabolite profiling : LC-MS/MS identifies major phase I/II metabolites (e.g., hydroxylation or glucuronidation).
- Proteomic screening : Chemoproteomics detects unintended kinase interactions (e.g., PDK1 inhibition in cancer models) .
- Formulation adjustments : Nanoencapsulation improves solubility and reduces hepatic first-pass metabolism.
Data Contradiction Analysis
Q. Why do isolation artefacts occur in structurally related naphthyridines, and how can they be mitigated?
- Methodological Answer : Artefacts (e.g., oxidation byproducts) arise during extraction or synthesis. For example, marine-derived benzo[de][1,6]naphthyridines form ethoxy/methoxy derivatives under acidic conditions . Mitigation strategies:
- Low-temperature isolation : Prevents thermal degradation.
- Inert atmosphere : Reduces oxidation during purification.
- Stability studies : Monitor compound integrity under varying pH and solvent conditions.
Methodological Tables
Q. Table 2: Key Functional Modifications and Biological Outcomes
| Substituent | Target Activity | Mechanism Insights | Reference |
|---|---|---|---|
| 8-Fluoro | Improved BBB penetration | Enhanced lipophilicity | |
| Morpholinylmethyl | Increased solubility | Hydrogen bonding with solvents | |
| Tacrine hybrid | Dual AChE/PAS inhibition | Molecular docking validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
